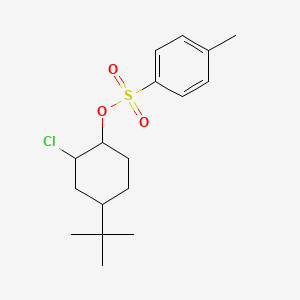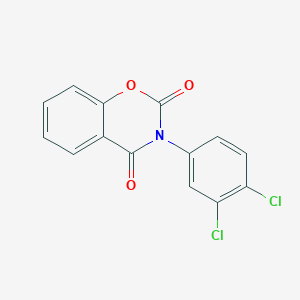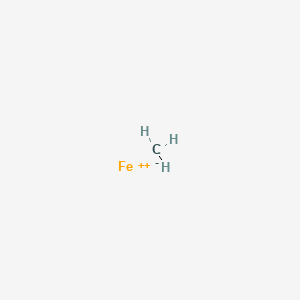
Carbanide;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanide;iron(2+), also known as iron carbide, is a compound consisting of iron and carbon. It is an important material in various fields due to its unique properties, such as high hardness, magnetic characteristics, and chemical stability. This compound is often encountered in the form of nanoparticles and has significant applications in both industrial and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carbanide;iron(2+) can be synthesized through various methods, including chemical vapor deposition, thermal decomposition, and sol-gel processes. One common method involves the reduction of iron salts with carbon-containing gases at high temperatures. For instance, iron chloride can be reduced with methane or carbon monoxide to produce iron carbide.
Industrial Production Methods: In industrial settings, iron carbide is typically produced through the carbothermic reduction of iron oxides. This process involves heating iron ore with carbon at high temperatures in a blast furnace. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Carbanide;iron(2+) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive with oxygen, forming iron oxides and releasing carbon dioxide. In reduction reactions, it can be converted back to metallic iron and carbon.
Common Reagents and Conditions: Common reagents used in reactions with carbanide;iron(2+) include oxygen, hydrogen, and halogens. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of carbanide;iron(2+) include iron oxides, metallic iron, and various carbon compounds. For example, oxidation with oxygen produces iron(III) oxide and carbon dioxide.
Aplicaciones Científicas De Investigación
Carbanide;iron(2+) has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, including Fischer-Tropsch synthesis for producing hydrocarbons from carbon monoxide and hydrogen. In biology and medicine, iron carbide nanoparticles are explored for their potential in magnetic resonance imaging (MRI) and targeted drug delivery due to their magnetic properties. In industry, it is used in the production of hard and wear-resistant materials, such as cutting tools and abrasives.
Mecanismo De Acción
The mechanism by which carbanide;iron(2+) exerts its effects is primarily through its interaction with other molecules and compounds. In catalytic applications, it facilitates the breaking and forming of chemical bonds, thereby speeding up reactions. Its magnetic properties are utilized in medical imaging and targeted therapies, where the nanoparticles can be directed to specific sites in the body using external magnetic fields.
Comparación Con Compuestos Similares
Carbanide;iron(2+) can be compared with other iron-containing compounds, such as iron oxides and iron nitrides. While iron oxides are widely used for their magnetic properties and stability, iron carbide offers higher hardness and wear resistance. Iron nitrides, on the other hand, are known for their high thermal stability and are used in high-temperature applications. The unique combination of hardness, magnetic properties, and chemical stability makes carbanide;iron(2+) a valuable material in various fields.
List of Similar Compounds:- Iron(III) oxide (Fe2O3)
- Iron(II) oxide (FeO)
- Iron nitride (Fe3N)
- Iron sulfide (FeS)
Propiedades
Número CAS |
90143-29-6 |
|---|---|
Fórmula molecular |
CH3Fe+ |
Peso molecular |
70.88 g/mol |
Nombre IUPAC |
carbanide;iron(2+) |
InChI |
InChI=1S/CH3.Fe/h1H3;/q-1;+2 |
Clave InChI |
PWHUHOKYCAPXIB-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


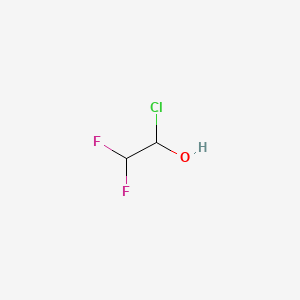
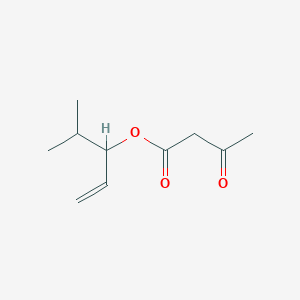
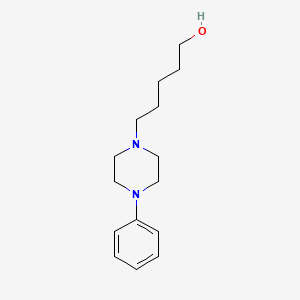
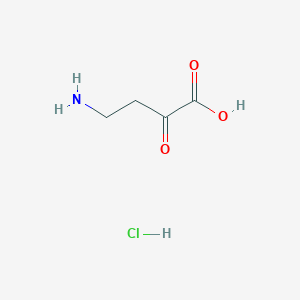

![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)

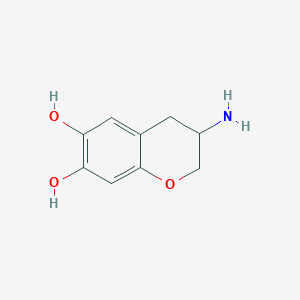
![1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene](/img/structure/B14355957.png)
![N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14355959.png)
